molecular formula C17H21ClFN5OS B2424444 N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1215791-17-5

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2424444
CAS No.: 1215791-17-5
M. Wt: 397.9
InChI Key: KIJDPKLXZQSMSF-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H21ClFN5OS and its molecular weight is 397.9. The purity is usually 95%.
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Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential therapeutic applications. This compound features a complex structure that includes a dimethylamino group, a fluorobenzo[d]thiazole moiety, and a pyrazole carboxamide framework. These structural components are believed to contribute significantly to its biological activity, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is C16H20ClFN4OSC_{16}H_{20}ClFN_4OS with a molecular weight of approximately 384.88 g/mol. The presence of the dimethylamino group enhances solubility, while the fluorobenzo[d]thiazole ring is known for diverse pharmacological activities.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Kinase Inhibition : Preliminary studies suggest that it inhibits specific kinases involved in signaling pathways associated with cancer cell proliferation and survival.
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, which may be linked to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
  • Apoptosis Induction : In vitro studies have indicated that this compound can promote apoptosis in cancer cell lines, suggesting its role as an anticancer agent .

Biological Activity Data

Activity TypeObserved EffectReference
Kinase Inhibition Significant inhibition of specific kinases involved in tumor growth
Antimicrobial Exhibits bactericidal activity against various strains
Apoptosis Induction Induces apoptosis in A431 and A549 cancer cell lines

Case Studies

  • In Vitro Cancer Cell Studies : In studies involving A431 (human epidermoid carcinoma) and A549 (lung carcinoma) cells, treatment with the compound resulted in reduced cell viability and increased markers of apoptosis. The concentrations used ranged from 1 to 4 µM, showcasing dose-dependent effects on cell proliferation and survival .
  • Antimicrobial Efficacy : The compound was tested against common bacterial strains, demonstrating significant antimicrobial activity. The mechanism appears to involve disruption of cellular processes critical for bacterial survival, although further elucidation is needed regarding specific pathways affected .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5OS.ClH/c1-11-9-14(22(4)20-11)16(24)23(8-7-21(2)3)17-19-13-6-5-12(18)10-15(13)25-17;/h5-6,9-10H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJDPKLXZQSMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.